hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one
Description
Classification within the Oxazine Family
Hexahydropyrazino[2,1-c]oxazin-4(3H)-one belongs to the oxazine family, a class of six-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Specifically, it is a bicyclic derivative that integrates a pyrazine ring (a six-membered ring with two nitrogen atoms at positions 1 and 4) fused with a 1,4-oxazine moiety. This structural arrangement confers distinct electronic and steric properties, differentiating it from simpler monocyclic oxazines such as 1,4-oxazine or its thiazine analogs.
The compound’s molecular formula, $$ \text{C}7\text{H}{12}\text{N}2\text{O}2 $$, and calculated molecular weight of 156.18 g/mol reflect its saturated nature, with hydrogenation eliminating aromaticity and enhancing conformational flexibility. Key structural features include a lactam group (oxazin-4-one) and a piperazine-like ring system, which facilitate interactions with biological targets. The following table summarizes its core molecular properties:
The compound’s stereochemistry, particularly at the 9a position, influences its reactivity and biological activity. Computational studies predict significant deviations from planar geometry due to ring puckering, a feature confirmed by X-ray crystallography in related oxazine derivatives.
Historical Development of Pyrazino-Oxazine Research
The synthesis of oxazine derivatives dates to 1944, when Holly and Cope first reported the Mannich condensation method for preparing 3,1-benzoxazines. However, progress in pyrazino-oxazine chemistry remained limited until the 21st century, primarily due to challenges in stabilizing parent oxazine frameworks. Early efforts to generate 1,4-oxazine via retro-Diels–Alder reactions under flash vacuum pyrolysis (FVP) conditions were unsuccessful, as competing decomposition pathways dominated.
A pivotal advancement occurred in 2007, when Coudert and Gillaizeau developed a three-step synthesis of a tert-butoxycarbonyl (Boc)-protected 1,4-oxazine derivative, enabling systematic exploration of its reactivity. This work laid the foundation for subsequent studies on fused pyrazino-oxazine systems. By 2021, Scheerer and Vallejo demonstrated the utility of 1,4-oxazinone precursors in synthesizing polysubstituted pyridines via Staudinger reductive cyclization and intermolecular cycloaddition, showcasing the compound’s versatility as a synthetic intermediate.
Significance in Modern Chemical Research
Hexahydropyrazino[2,1-c]oxazin-4(3H)-one has garnered attention for its dual role as a structural motif in medicinal chemistry and a precursor in materials science. Its lactam group serves as a hydrogen-bond acceptor, making it a valuable scaffold for designing enzyme inhibitors. For instance, derivatives of this compound have been investigated as ErbB4 receptor inhibitors, a target implicated in cancer and neurodegenerative diseases.
In synthetic chemistry, the compound’s ability to undergo cycloaddition and cycloreversion reactions enables the construction of complex heterocycles. A notable application involves its conversion into 2,4,6-substituted pyridines, which are prevalent in agrochemicals and pharmaceuticals. The table below highlights key reactions and their outcomes:
| Reaction Type | Conditions | Products |
|---|---|---|
| Staudinger Reductive Cyclization | Vinyl azides, triphenylphosphine | 1,4-Oxazinone derivatives |
| Intermolecular Cycloaddition | Terminal alkynes, Cu(I) catalysts | Polysubstituted pyridines |
| Lactam Functionalization | Alkyl halides, base | N-Alkylated derivatives |
Properties
IUPAC Name |
1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7-5-11-4-6-3-8-1-2-9(6)7/h6,8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCWTJKARNZOLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)COCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides, which can be achieved under mild, catalyst-free conditions . This reaction yields various 1,2-dihydroquinolines and 2,3-dihydropyrroles with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms, which can change the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur ylides for cyclization reactions and various oxidizing or reducing agents for oxidation and reduction reactions. The conditions for these reactions are generally mild, often conducted at room temperature or slightly elevated temperatures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Medicinal Chemistry
Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one serves as a critical intermediate in the synthesis of various bioactive compounds. Its structural features allow it to participate in reactions that yield pharmacologically relevant derivatives.
Drug Development
Research indicates that this compound is utilized in the synthesis of drugs targeting neurokinin receptors. These receptors are implicated in several physiological processes and are potential targets for treating conditions such as:
- Chronic Pain : Compounds derived from this compound have shown promise in modulating pain pathways.
- Menopausal Symptoms : The compound is involved in the development of drugs aimed at alleviating vasomotor symptoms associated with menopause.
Case Study 1: Neurokinin Receptor Antagonists
A notable application of this compound is in the synthesis of neurokinin receptor antagonists. For instance, elinzanetant (CAS Number 929046-33-3), a compound derived from this structure, is currently under investigation for its efficacy in treating menopausal symptoms such as hot flashes. Clinical trials have demonstrated its ability to block neurokinin receptors effectively, leading to significant reductions in symptom severity .
Case Study 2: Pain Management
Another study focused on the analgesic properties of derivatives synthesized from this compound. These derivatives were tested in preclinical models of chronic pain and exhibited promising results by reducing pain responses without significant side effects .
Summary Table of Applications
| Application Area | Description | Example Compounds |
|---|---|---|
| Drug Intermediates | Used in the synthesis of various pharmacologically active compounds | Elinzanetant |
| Pain Management | Potential analgesic properties demonstrated in preclinical studies | Derivatives from hexahydropyrazino |
| Menopausal Symptom Relief | Targeting neurokinin receptors to alleviate hot flashes | Elinzanetant |
Mechanism of Action
The mechanism of action of hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one involves its interaction with specific molecular targets, such as neurokinin and tachykinin receptors. By binding to these receptors, the compound can modulate various physiological processes, including hormone regulation and neurotransmission . This makes it a promising candidate for the treatment of conditions like hot flashes and other hormone-related disorders.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Physicochemical and Pharmacological Differences
Solubility and Conformation
Bioactivity
- Fused Oxazinones (e.g., pyrazolo-pyrano-oxazinone): Exhibit antioxidant (IC₅₀ ~ 20 µM) and anticancer (GI₅₀ ~ 15 µM against MCF-7 cells) activities due to electron-rich heterocyclic systems .
Structure-Activity Relationship (SAR) Insights
Substituent Effects :
- Benzo[b][1,4]oxazin-3(4H)-one analogues : Addition of electron-withdrawing groups (e.g., chloro in Compound 17h) enhances target affinity (IC₅₀ < 1 µM for kinase inhibition) .
- Pyridinyl-piperazine hybrids (e.g., Compound 28) : Pyridine substitution improves solubility and CNS penetration (logP ~ 2.5) .
Biological Activity
Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one is a nitrogen-containing bicyclic compound that has garnered attention for its potential pharmacological properties. This article explores its biological activity, particularly focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . It is characterized by a fused bicyclic structure that contributes to its biological activity. The compound has been studied for its interactions with neurokinin receptors, specifically the neurokinin-1 (NK1) and neurokinin-3 (NK3) receptors.
This compound acts primarily as an antagonist at neurokinin receptors. Neurokinins are a family of neuropeptides involved in various physiological processes, including pain perception, inflammation, and reproductive functions. The specific mechanism involves blocking the action of endogenous ligands such as substance P and neurokinin B at these receptors.
Table 1: Receptor Affinity and Activity
| Receptor Type | Affinity Rank | Pharmacological Action |
|---|---|---|
| NK1 | High | Antagonist |
| NK3 | Moderate | Antagonist |
Pharmacological Studies
Recent studies have demonstrated that this compound exhibits significant biological activity in various models:
- Vasomotor Symptoms (VMS) : In clinical trials involving postmenopausal women experiencing VMS, compounds related to this compound showed promising results in reducing the frequency and severity of hot flashes. For instance, elinzanetant (a related compound) demonstrated a 66% reduction in daytime VMS frequency compared to placebo in Phase II trials .
- Calcium Mobilization Assays : The compound's ability to modulate intracellular calcium levels was assessed using functional assays. Results indicated that it effectively inhibited calcium mobilization in cells expressing NK receptors .
Case Studies
A notable case study involved the evaluation of elinzanetant's efficacy in clinical settings. In the OASIS trials (OASIS 1, 2, and 3), elinzanetant was shown to significantly improve VMS symptoms within two weeks of treatment initiation . These trials provided robust evidence supporting the compound's therapeutic potential.
Safety and Tolerability
Safety assessments from clinical studies indicated that this compound and its derivatives were generally well-tolerated. Common adverse effects included mild headaches and gastrointestinal disturbances. Importantly, no significant liver toxicity was reported during these trials .
Q & A
Q. What are the key synthetic routes for hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions under inert atmospheres to prevent oxidation or moisture interference. Critical parameters include solvent choice (e.g., anhydrous tetrahydrofuran), temperature control (often 0–80°C), and reaction time (24–72 hours). For example, cyclization steps may require catalytic bases like triethylamine to stabilize intermediates. Optimization studies suggest that yields improve with slow addition of reagents and rigorous exclusion of moisture .
Q. How should researchers characterize the purity and structural integrity of this compound?
Standard techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirm bicyclic structure via H and C NMR, focusing on deshielded protons adjacent to the oxazinone oxygen (δ 4.2–4.5 ppm) and carbonyl carbon (δ 165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (CHNO) with a mass accuracy <5 ppm .
- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .
Q. What are the recommended storage conditions to ensure compound stability?
Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Stability tests indicate decomposition <2% over 12 months under these conditions .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model binding to neurokinin receptors (NK-1/NK-3), leveraging the oxazinone ring’s hydrogen-bonding capacity with residues such as Gln165 (NK-1) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in receptor binding pockets. Key metrics include root-mean-square deviation (RMSD) <2 Å and binding free energy (ΔG) calculated via MM-PBSA .
Q. What strategies optimize the compound’s metabolic stability in preclinical studies?
- Isotopic Labeling : Incorporate C at the fluoromethylphenyl ring (as in Elinzanetant derivatives) to track metabolic pathways via LC-MS/MS. Human studies show primary metabolites result from CYP3A4-mediated oxidation .
- Prodrug Design : Modify the hydroxymethyl group (position 7S) with acetyl-protected moieties to enhance oral bioavailability, as demonstrated in dual NK-1/NK-3 antagonist formulations .
Q. How do salt forms (e.g., hydrochloride) influence solubility and pharmacokinetics?
The hydrochloride salt (CAS 1383427-89-1) increases aqueous solubility by >10-fold compared to the free base. In vitro assays show a logP reduction from 2.1 to 1.4, correlating with improved C in rodent models. However, crystallization conditions (e.g., antisolvent addition rate) must be tightly controlled to avoid polymorphic variability .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Target Deconvolution : Use CRISPR-Cas9 knockout libraries to identify off-target effects. For example, conflicting cytotoxicity data may arise from unintended inhibition of hERG channels (IC ~10 μM) .
- Dose-Response Profiling : Conduct high-content screening across 10-point dilution series (1 nM–100 μM) to distinguish specific receptor antagonism (e.g., NK-1 IC = 15 nM) from nonspecific cytotoxicity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
